molecular formula C8H11O4- B3052142 5-(Allyloxy)-5-oxopentanoic acid CAS No. 3882-13-1

5-(Allyloxy)-5-oxopentanoic acid

Cat. No. B3052142
CAS RN: 3882-13-1
M. Wt: 171.17 g/mol
InChI Key: SXTYRTGEBKMOTJ-UHFFFAOYSA-M
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Description

5-(Allyloxy)-5-oxopentanoic acid, also known as AOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPA belongs to the class of α,β-unsaturated ketones and is structurally similar to curcumin, a natural compound found in turmeric.

Scientific Research Applications

Application in Pineapple Fruit Research

5-(Allyloxy)-5-oxopentanoic acid, as part of sulfur-containing compounds, has been isolated from the fruits of pineapple. Research shows these compounds, specifically two sulfur-containing compounds closely related to 5-(Allyloxy)-5-oxopentanoic acid, may contribute to the anti-browning effect of pineapple juice. These compounds also show potential as skin whitening agents in cosmetic applications due to their inhibitory activities against tyrosinase (Zheng et al., 2010).

Role in Porphyrin Biosynthesis

5-Amino-4-oxopentanoic acid, a derivative of 5-(Allyloxy)-5-oxopentanoic acid, is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll, bacteriochlorophyll, and heme. These are central in processes such as photosynthesis, oxygen transport, and electron transport. The paper outlines a simple scheme to prepare any isotopomer of 5-aminolevulinic acid, which can be similarly applied to levulinic acid (Shrestha‐Dawadi & Lugtenburg, 2003).

Electrosynthesis Studies

A study on the electroreduction of methyl 5-nitro-4-oxopentanate, closely related to 5-(Allyloxy)-5-oxopentanoic acid, demonstrates the potential for electrosynthesis of this compound. This research explores the optimal conditions for achieving high yields and quality of 5-amino-4-oxopentanoic acid hydrochloride, highlighting its relevance in chemical synthesis processes (Konarev et al., 2007).

Inhibition of Tyrosinase

Related compounds to 5-(Allyloxy)-5-oxopentanoic acid, found in pineapple fruits, have shown inhibitory activities against tyrosinase. These findings indicate potential applications in the cosmetic industry for anti-browning and skin whitening purposes (Zheng et al., 2010).

Biochemical Studies

In biochemical studies, derivatives of 5-(Allyloxy)-5-oxopentanoic acid have been used to understand protein interactions and mechanisms. For instance, 5-chloro-4-oxopentanoic acid has been used to study the alkylation of rabbit muscle pyruvate kinase, aiding in understanding the biochemical pathways and reactions involving these compounds (Chalkley & Bloxham, 1976).

properties

IUPAC Name

5-oxo-5-prop-2-enoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-6-12-8(11)5-3-4-7(9)10/h2H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTYRTGEBKMOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Allyloxy)-5-oxopentanoic acid

CAS RN

3882-13-1
Record name 1-(2-Propen-1-yl) pentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3882-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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